molecular formula C9H8BrN5S B10938535 5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B10938535
M. Wt: 298.16 g/mol
InChI Key: RDXFVLSHWKMULQ-VZUCSPMQSA-N
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Description

3-BROMOBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMOBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves the reaction of 3-bromobenzaldehyde with 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to boiling, and the reaction proceeds for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-BROMOBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to amines.

    Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzaldehyde derivatives.

Scientific Research Applications

3-BROMOBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BROMOBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-BROMOBENZALDEHYDE: A simpler compound that lacks the hydrazone and triazole moieties.

    1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE: Similar in structure but without the bromobenzaldehyde group.

Uniqueness

3-BROMOBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is unique due to the combination of the bromobenzaldehyde and triazole hydrazone moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C9H8BrN5S

Molecular Weight

298.16 g/mol

IUPAC Name

5-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C9H8BrN5S/c10-7-3-1-2-6(4-7)5-11-13-8-12-9(16)15-14-8/h1-5H,(H3,12,13,14,15,16)/b11-5+

InChI Key

RDXFVLSHWKMULQ-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC2=NC(=S)NN2

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC2=NC(=S)NN2

Origin of Product

United States

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